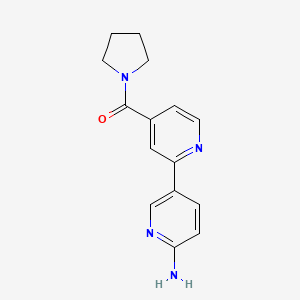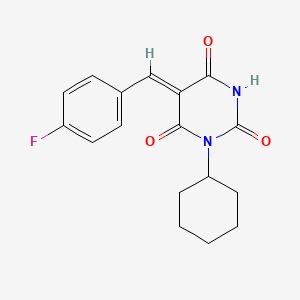![molecular formula C15H17Cl2N3O3 B5679967 3,5-dichloro-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5679967.png)
3,5-dichloro-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound belongs to a class of organic compounds known for their complex structures and multifaceted applications in various fields, including materials science, pharmaceuticals, and chemical research. These compounds often exhibit unique physical and chemical properties due to their intricate molecular structures.
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including acylation reactions, cyclization, and characterizations through analytical and spectral methods such as NMR, IR, and mass spectrometry. For instance, the synthesis of N-3-hydroxyphenyl-4-methoxybenzamide involved acylation of 3-aminophenol with 4-metoxybenzoylchloride in THF, showcasing a typical synthesis route for such complex molecules (Karabulut et al., 2014).
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using X-ray crystallography and computational methods like DFT calculations. The intermolecular interactions, such as dimerization and crystal packing, significantly influence the molecular geometry, particularly the dihedral angles and rotational conformations of aromatic rings. This was observed in the study of N-3-hydroxyphenyl-4-methoxybenzamide, where crystal packing and dimerization showed a minor effect on bond lengths and angles but were crucial for dihedral angles and rotational conformations (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving these compounds can include oxidation, cyclization, and interactions leading to the formation of new derivatives with varied functional groups. For example, the chemical oxidation of N-(5′-methylisoxazol-3-yl)-2,6-dimethylbenzamide demonstrated several oxidation sites, mainly on the arylmethyl group without cleavage of the isoxazole ring, indicating the reactivity and potential for derivative synthesis of such compounds (Adolphe-Pierre et al., 1998).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are closely related to their molecular structure. For example, the oxadiazole derivatives exhibit specific crystalline structures and solubility characteristics that influence their physical behavior and application potential.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are pivotal for understanding the compound's applications and behavior in various environments. The study on the oxidation of benzamide derivatives, for example, sheds light on the reactivity and stability of such compounds under different chemical conditions (Adolphe-Pierre et al., 1998).
Propiedades
IUPAC Name |
3,5-dichloro-N-[[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O3/c1-9-11(16)6-10(7-12(9)17)15(21)20(2)8-14-18-13(19-23-14)4-5-22-3/h6-7H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKARDPYSKGMEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(=O)N(C)CC2=NC(=NO2)CCOC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-YL]methyl}-N,4-dimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-3-benzoyl-6-(1-pyrrolidinylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5679884.png)
![N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]chromane-3-carboxamide](/img/structure/B5679889.png)

![3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]-N-(1H-pyrazol-3-ylmethyl)benzenesulfonamide](/img/structure/B5679900.png)
![5-(2-methoxybenzoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5679901.png)

![4,9-dihydro-2H-[1,3]thiazolo[4,5-b][1,5]benzodiazepin-2-one](/img/structure/B5679908.png)
![2-methoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5679930.png)
![N-[(3-methyl-3-oxetanyl)methyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5679938.png)



![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5679968.png)
![4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5679970.png)